molecular formula C7H4F3NO2 B3366228 2-amino-3,4,6-trifluorobenzoic acid CAS No. 1341914-42-8

2-amino-3,4,6-trifluorobenzoic acid

Cat. No.: B3366228
CAS No.: 1341914-42-8
M. Wt: 191.11 g/mol
InChI Key: MLTAVJLCSNQTOZ-UHFFFAOYSA-N
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Description

2-Amino-3,4,6-trifluorobenzoic acid ( 1341914-42-8) is a fluorinated aromatic compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol . It serves as a versatile and valuable building block in organic synthesis, particularly in the research and development of pharmaceuticals and agrochemicals. The presence of both an amino group and a carboxylic acid group on a trifluorinated benzene ring makes it a multifunctional intermediate for constructing more complex molecules . The incorporation of fluorine atoms into organic compounds is a key strategy in modern drug discovery and materials science. Fluorine can significantly alter a molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability . As part of the fluorobenzoic acid series, this compound is designed to influence drug discovery and chemical research as a versatile synthon . The specific arrangement of the amino and fluorine substituents on the benzoic acid core provides a unique electronic and steric profile that researchers can leverage to fine-tune the characteristics of target molecules. Research Applications: • Pharmaceutical Intermediates: This compound can be used as a key precursor in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic areas. The fluorine atoms enhance the metabolic stability and bioavailability of potential drug candidates . • Agrochemical Research: It finds application in the development of new herbicides, pesticides, and fungicides. The stability imparted by fluorine atoms can contribute to the effectiveness and environmental persistence of agrochemicals . • Materials Science: This acid may be employed in the creation of advanced materials, including polymers and liquid crystals, where the fluorine atoms can impart desirable electronic or surface properties . This product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. The compound is typically supplied as an off-white to pale yellow solid and may require cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,4,6-trifluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTAVJLCSNQTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 2 Amino 3,4,6 Trifluorobenzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgairitilibrary.com For 2-amino-3,4,6-trifluorobenzoic acid, several logical disconnections can be proposed to devise potential synthetic routes.

The primary disconnections for the target molecule involve breaking the bonds connected to the main functional groups:

C-N bond disconnection: This suggests introducing the amino group late in the synthesis, typically via the reduction of a nitro group. This is a common and effective strategy in the synthesis of aromatic amines. The precursor would be 2-nitro-3,4,6-trifluorobenzoic acid.

C-C (carboxyl) bond disconnection: This approach involves adding the carboxylic acid functionality. This could be achieved through the hydrolysis of a nitrile precursor (2-amino-3,4,6-trifluorobenzonitrile) or by carboxylation of an organometallic intermediate.

C-F bond disconnection: While conceptually possible, disconnecting C-F bonds is often less practical due to the difficulty of selective aromatic fluorination on a complex, substituted ring. However, it points towards starting materials that are already partially fluorinated.

A plausible retrosynthetic pathway would prioritize the installation of the fluorine atoms on a simpler benzene (B151609) derivative, followed by the sequential introduction of the nitro (or a masked amino) group and the carboxyl (or a precursor) group. Functional group interconversion (FGI) is a key strategy, for example, converting a nitro group to an amino group or a nitrile to a carboxylic acid. airitilibrary.com

Classical and Contemporary Approaches to the Synthesis of Fluorinated Aminobenzoic Acids

The synthesis of molecules like this compound relies on a combination of established and modern techniques for introducing the required functional groups onto an aromatic ring.

The introduction of an amino group (–NH₂) onto an aromatic ring is a fundamental transformation in organic synthesis. iloencyclopaedia.org Aromatic amines, or anilines, are key intermediates in many industrial processes. iloencyclopaedia.orgbyjus.com

Common methods include:

Reduction of Nitroarenes: This is one of the most widely used methods. A nitro group (–NO₂) is first introduced onto the aromatic ring via electrophilic nitration, and subsequently reduced to an amino group. Common reducing agents include metals like iron, tin, or zinc in acidic media, or catalytic hydrogenation.

Nucleophilic Aromatic Substitution (SNAr): In highly electron-deficient aromatic rings (often due to the presence of multiple fluorine atoms or other electron-withdrawing groups), a leaving group (like a halogen) can be displaced by an ammonia (B1221849) equivalent.

Hofmann Rearrangement: This method can be used to synthesize aminobenzoic acids from phthalic anhydrides or related precursors. For example, 2-amino-3,4,5,6-tetrafluorobenzoic acid was synthesized using the Hofmann rearrangement of 2-carboxy-3,4,5,6-tetrafluorobenzamide. nih.gov

Method Precursor Functional Group Typical Reagents Notes
ReductionNitro (–NO₂)H₂, Pd/C; Fe, HCl; SnCl₂A very common and high-yielding method.
Nucleophilic SubstitutionHalogen (e.g., –Cl, –F)NH₃, NaN₃ followed by reductionRequires an activated (electron-poor) aromatic ring.
Hofmann RearrangementAmide (–CONH₂)Br₂, NaOHInvolves the conversion of an amide to an amine with one less carbon atom. nih.gov

This table provides an interactive summary of common methods for introducing amino functionality.

Introducing fluorine atoms, particularly multiple fluorine atoms, onto an aromatic ring requires specialized reagents and conditions. chemistryviews.org

Key methodologies are:

Electrophilic Fluorination: This involves the use of reagents that act as a source of "F⁺". Modern electrophilic fluorinating agents like Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are often preferred for their relative safety and ease of handling. mdpi.comwikipedia.org These reagents can fluorinate electron-rich aromatic compounds. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for fluorinating electron-poor aromatic rings that contain good leaving groups (e.g., –Cl, –NO₂). researchgate.net Sources of fluoride ions, such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF), are used. researchgate.net The presence of activating groups is crucial for this reaction to proceed efficiently.

Schiemann Reaction: A classical method that involves the thermal decomposition of an arenediazonium tetrafluoroborate salt to yield an aryl fluoride. researchgate.netwikipedia.org This is a reliable method for introducing a single fluorine atom.

Method Reaction Type Typical Reagents Substrate Requirement
Direct FluorinationElectrophilicSelectfluor, NFSIGenerally requires electron-rich aromatics. wikipedia.org
Halogen Exchange (Halex)Nucleophilic (SNAr)KF, CsF, TBAFRequires electron-poor aromatics with good leaving groups. researchgate.net
Schiemann ReactionDiazonium Salt DecompositionHBF₄, NaNO₂ then heatStarts from an aromatic amine. wikipedia.org

This table interactively summarizes key aromatic fluorination methodologies.

The introduction of the carboxylic acid (–COOH) group is the final key transformation.

Common approaches include:

Hydrolysis of Nitriles: The cyano group (–CN) can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This is a robust and high-yielding method. The nitrile precursor can often be prepared via Sandmeyer reaction from an aniline (B41778) or through nucleophilic substitution. A continuous flow process for producing fluorinated α-amino acids has been developed that uses an acid-mediated nitrile hydrolysis step. chemistryviews.org

Carboxylation of Organometallics: An aryl halide can be converted into an organolithium or Grignard reagent, which is then quenched with carbon dioxide (CO₂) to form the corresponding carboxylic acid. This method's success is highly dependent on the compatibility of other functional groups present in the molecule.

Oxidation of Side-Chains: If a precursor with a methyl (–CH₃) or other oxidizable side-chain is available, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

Decarboxylation, the removal of the –COOH group, can also be a relevant reaction, sometimes occurring as an unwanted side reaction under harsh conditions or being performed intentionally. wikipedia.orgcdnsciencepub.com The thermal stability of aminobenzoic acids can vary, and decarboxylation can be catalyzed by acid. cdnsciencepub.com

Specific Synthetic Routes and Their Mechanistic Considerations

A highly logical synthetic route involves the preparation and subsequent hydrolysis of a benzonitrile precursor, namely 2-amino-3,4,6-trifluorobenzonitrile.

Proposed Synthetic Pathway:

Starting Material: A suitable starting material would be a tetrafluorinated benzene derivative, such as 1,2,4,5-tetrafluorobenzene.

Nitration: Electrophilic nitration would yield 1,2,4,5-tetrafluoronitrobenzene. The directing effects of the fluorine atoms would guide the incoming nitro group.

Nucleophilic Substitution (Amination): The nitro-activated ring is now highly susceptible to SNAr. Reaction with ammonia would selectively displace one of the fluorine atoms ortho or para to the nitro group to introduce an amino functionality, yielding a diaminotetrafluorobenzene derivative. Alternatively, starting with a different fluorinated pattern and using a protected amine could offer another route.

Introduction of the Nitrile Group: Another SNAr reaction, this time using a cyanide salt (e.g., NaCN or KCN), could displace a second fluorine atom to install the nitrile group. The regioselectivity of this step would be critical.

Reduction of Nitro Group: The nitro group would then be reduced to the primary amine using standard conditions (e.g., Fe/HCl or catalytic hydrogenation). This would yield the key intermediate: 2-amino-3,4,6-trifluorobenzonitrile.

Hydrolysis of Nitrile: The final step is the hydrolysis of the nitrile group to the carboxylic acid. This is typically achieved by heating in the presence of a strong acid (like H₂SO₄) or a strong base (like NaOH).

Mechanism of Nitrile Hydrolysis: Under acidic conditions, the reaction proceeds via protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic. A water molecule then attacks this carbon. Following a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide, which is also acid-catalyzed, leads to the final carboxylic acid and an ammonium ion.

Decarboxylation is a potential side reaction during the synthesis or purification of aminobenzoic acids, particularly under strong heating or harsh acidic conditions. cdnsciencepub.com The mechanism often involves the protonation of the ring, followed by the loss of carbon dioxide. cdnsciencepub.com Careful control of reaction conditions, especially temperature, is necessary to minimize this competing pathway.

Halogen Exchange Reactions and Amination Routes (e.g., from tetrafluorobenzoic acids)

A primary route to fluorinated aromatics involves halogen exchange (Halex) reactions, where chloro- or bromo-substituents are replaced with fluorine using a fluoride salt, such as potassium fluoride. google.comgoogle.com This fundamental process is crucial for creating the polyfluorinated benzene ring structure.

Once a suitable polyfluorinated precursor like tetrafluorobenzoic acid is obtained, the introduction of the amino group becomes the key challenge. This is typically achieved through nucleophilic aromatic substitution (SNAr). In this reaction, an amine source displaces a fluorine atom on the aromatic ring. The high electronegativity of the fluorine atoms activates the ring, making it susceptible to attack by nucleophiles. The position of the incoming amino group is directed by the existing substituents on the ring.

Another classic method for introducing an amino group is the Hofmann rearrangement. This reaction converts a primary amide to a primary amine with one fewer carbon atom. For instance, a related compound, 2-amino-3,4,5,6-tetrafluorobenzoic acid, can be synthesized from 2-carboxy-3,4,5,6-tetrafluorobenzamide using this method. nih.gov The process involves treating the amide with an alkaline solution of bromine or a similar reagent. nih.gov

Table 1: Key Amination Strategies

Method Precursor Reagents Key Transformation
Nucleophilic Aromatic Substitution (SNAr) Tetrafluorobenzoic Acid Ammonia or Amine A fluorine atom is directly replaced by an amino or substituted amino group.

| Hofmann Rearrangement | Polyfluorinated Phthalamic Acid derivative | Bromine, Strong Base (e.g., KOH) | An amide group is converted into an amino group. nih.gov |

Palladium-Catalyzed Reactions in Trifluorobenzoic Acid Synthesis

Palladium catalysis offers powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, which can be applied to the synthesis of complex benzoic acid derivatives. While direct palladium-catalyzed fluorination of arylboronic acids has been a significant challenge, recent advances have made it more feasible. harvard.edu

Palladium(II)-catalyzed processes can facilitate the synthesis of arylamidines from aryltrifluoroborates, demonstrating the utility of palladium in activating fluorinated substrates for bond formation. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. For example, the reaction of aryl trifluoroacetates with organoboron compounds, catalyzed by palladium complexes, can yield trifluoromethyl ketones. researchgate.net Conceptually similar strategies could be envisioned for building the carbon skeleton of fluorinated benzoic acids, where a palladium catalyst facilitates the coupling of a fluorinated aromatic piece with a carboxyl or carboxyl-equivalent group.

Synergistic palladium/phosphine catalysis has also been developed for the fluorocarbonylation of potassium aryl/alkyl trifluoroborates, providing a direct route to acyl fluorides, which are precursors to carboxylic acids. nih.gov This approach highlights the ongoing innovation in using palladium to construct fluorinated molecules under controlled conditions.

Green Chemistry Approaches and Sustainable Synthesis Protocols

Modern chemical synthesis places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of synthesizing compounds like this compound, this involves re-evaluating solvents, catalysts, and reaction conditions.

A major focus has been the replacement of hazardous solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) with more environmentally benign alternatives. semanticscholar.org Propylene carbonate, for example, has been identified as a viable green polar aprotic solvent for peptide synthesis, a field that shares the common challenge of forming amide bonds. semanticscholar.org Similarly, efforts have been made to conduct synthetic steps in water, using designer surfactants to create micellar reaction environments that can accommodate non-polar reactants. greentech.fr

The development of catalytic reactions, particularly those using earth-abundant metals or highly efficient palladium systems, aligns with green chemistry goals by reducing the need for stoichiometric reagents, which often lead to significant waste. nih.gov The ideal sustainable protocol would involve a high-yield, atom-economical synthesis in a non-toxic, recyclable solvent.

Table 2: Comparison of Conventional and Green Solvents

Solvent Classification Hazards Greener Alternative(s)
Dichloromethane (DCM) Chlorinated Suspected carcinogen, environmental pollutant 2-Methyltetrahydrofuran, Ethyl acetate
N,N-Dimethylformamide (DMF) Polar Aprotic Reproductive toxicity, irritant Propylene Carbonate, N-Methylpyrrolidine semanticscholar.org

| Water | Polar Protic | None | N/A (Ideal green solvent) |

Purification Techniques for Research-Scale Production

The isolation and purification of the target compound are critical steps that determine the final purity and yield. For research-scale production of substituted benzoic acids, a combination of standard laboratory techniques is typically employed.

Following the reaction, a common workup procedure involves quenching the reaction mixture, often with water or a mild acidic solution. The crude product is then typically isolated by extraction into an organic solvent like ethyl acetate. orgsyn.org The organic layers are combined, washed with brine to remove water-soluble impurities, and dried over an anhydrous salt such as sodium sulfate. orgsyn.orgchemicalbook.com

Further purification is often necessary to remove side products and unreacted starting materials.

Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water), and then allowed to cool slowly. orgsyn.org The desired compound crystallizes out, leaving impurities behind in the solution.

Filtration: The purified crystals are collected by vacuum filtration. The solid product is often washed with a small amount of cold solvent to remove any remaining surface impurities. orgsyn.org

Drying: The final product is dried under reduced pressure, sometimes at an elevated temperature, to remove all traces of solvent.

Table 3: Summary of Purification Steps

Technique Purpose Example
Extraction To separate the product from the aqueous reaction mixture into an organic solvent. Using ethyl acetate to extract the product from an acidified aqueous solution. orgsyn.org
Washing To remove residual water-soluble impurities from the organic layer. Washing the organic layer with saturated sodium bicarbonate solution or brine. chemicalbook.com
Drying To remove residual water from the organic solvent before evaporation. Adding anhydrous sodium sulfate to the ethyl acetate solution. chemicalbook.com
Recrystallization To purify the solid product based on differences in solubility. Dissolving the crude solid in a hot ethanol/water mixture and allowing it to cool. orgsyn.org

| Vacuum Filtration | To separate the purified solid crystals from the solvent. | Collecting the recrystallized product on a funnel. |

Analysis of Reaction Yields and Selectivity (e.g., Regioselectivity in Decarboxylation)

The efficiency of a synthetic route is measured by its yield and selectivity. In the synthesis of polysubstituted aromatics, regioselectivity—the control of which position on the ring reacts—is paramount.

Decarboxylation, the removal of a carboxyl group, is a reaction that can be influenced by the substitution pattern on the aromatic ring. While often requiring high temperatures, recent advances have shown that photoinduced, copper-catalyzed decarboxylative functionalizations of benzoic acids can proceed at low temperatures. organic-chemistry.org This method allows for previously challenging transformations, such as decarboxylative fluorination, where a carboxylic acid is replaced by a fluorine atom. organic-chemistry.orgnih.gov The success and regioselectivity of such reactions are highly dependent on the electronic nature and position of other substituents on the benzoic acid.

Table 4: Factors Influencing Reaction Yield and Selectivity

Factor Description Impact
Substituent Effects The electronic (electron-donating/withdrawing) and steric properties of groups on the ring. Directs the position of incoming groups (regioselectivity) and affects reaction rates.
Reaction Conditions Temperature, pressure, solvent, and reaction time. Can be optimized to favor the desired product over side reactions, improving both yield and selectivity.
Catalyst Choice The type of catalyst and ligands used in metal-catalyzed reactions. Can dramatically alter the outcome and efficiency of a reaction. For example, specific palladium catalysts can enable otherwise difficult C-F bond formations. harvard.edu

| Leaving Group Ability | In substitution reactions, the nature of the group being replaced. | In SNAr on polyfluoroaromatics, fluoride is a good leaving group, facilitating the reaction. |

Reactivity and Reaction Mechanisms of 2 Amino 3,4,6 Trifluorobenzoic Acid

Electronic Effects of Fluorine Atoms on Aromatic Reactivity

The substitution of hydrogen with fluorine atoms on the aromatic ring profoundly alters its electronic properties and, consequently, its reactivity. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). In 2-amino-3,4,6-trifluorobenzoic acid, the cumulative -I effect of the three fluorine atoms significantly reduces the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions compared to non-fluorinated analogues. wikipedia.org

While fluorine is electron-withdrawing by induction, it also possesses lone pairs of electrons in p-orbitals that can be donated to the aromatic π-system, a phenomenon known as a positive mesomeric effect (+M) or resonance effect. However, due to the poor energy match between the 2p orbitals of fluorine and the 3p orbitals of carbon, this resonance effect is weak and is generally overshadowed by the powerful inductive effect.

The strong electron-withdrawing nature of fluorine atoms stabilizes the molecular orbitals. google.com This leads to a lowering of the energy of the Highest Occupied Molecular Orbital (HOMO) and a raising of the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the HOMO-LUMO gap. wikipedia.org A larger gap generally correlates with lower reactivity towards species that are rich in electrons. wikipedia.org Furthermore, the presence of multiple fluorine atoms can enhance the thermal stability and chemical resistance of the aromatic ring. organic-chemistry.orgmasterorganicchemistry.com

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a key reaction center in this compound, participating in typical reactions such as esterification and amidation.

The carboxylic acid functional group of this compound can undergo esterification with alcohols, typically under acidic conditions or using activating agents. A representative procedure for a closely related compound, 2,3,4,5-tetrafluoroanthranilic acid, involves reaction with methanol (B129727) in the presence of thionyl chloride (SOCl₂). The reaction is initially cooled in an ice-water bath during the dropwise addition of SOCl₂ and then refluxed for several hours to drive the reaction to completion. nih.gov This method is effective for converting the carboxylic acid to its corresponding methyl ester.

Table 1: Representative Esterification Reaction

Reactant Reagents Product

The formation of an amide bond from the carboxylic acid group is another fundamental reaction. This is particularly relevant in the context of peptide synthesis, where the molecule can act as a non-proteinogenic amino acid. However, the electronic deactivation of the aromatic ring by the fluorine atoms also affects the reactivity of the adjacent amino group, making peptide coupling challenging.

Standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to activate the carboxylic acid, facilitating its reaction with an amine. youtube.comyoutube.com For difficult couplings involving deactivated aromatic amines, such as in anthranilic acid derivatives, the use of additives like Oxyma Pure (ethyl cyanohydroxyiminoacetate) with a carbodiimide (B86325) like DIC (N,N'-diisopropylcarbodiimide) has been shown to be effective, leading to high yields while preventing side reactions. nih.gov In the synthesis of versicotides, which contain anthranilic acid, a solution of the Fmoc-protected amino acid, Oxyma Pure, and DIC was used to successfully couple with the deactivated amine of the anthranilic acid moiety. nih.gov This approach is applicable to forming amide bonds with this compound.

Reactivity of the Amino Group

The amino group on the aromatic ring is also a site of significant reactivity, though this is modulated by the electron-withdrawing fluorine substituents.

The amino group of this compound can be acylated to form amide derivatives. This reaction typically involves treating the amino acid with an acylating agent such as an acid chloride or acid anhydride (B1165640) in the presence of a base. For instance, the acylation of amino acids can be achieved using trifluoroacetic anhydride, which can serve as both a protecting group and an activating agent in Friedel-Crafts reactions. nih.gov The reaction of a fluorinated aniline (B41778), such as 2-fluoroaminobenzene, with an acylating agent proceeds to form the corresponding amide, demonstrating the viability of this transformation on fluorinated aromatic amines. orgsyn.org

The primary aromatic amino group of this compound can be converted into a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.comorganic-chemistry.orgbyjus.com The resulting aryl diazonium salt is a versatile intermediate because the diazonium group (N₂⁺) is an excellent leaving group (as nitrogen gas, N₂). masterorganicchemistry.comlibretexts.org

The diazonium salt can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction, where the diazonium group is replaced by a nucleophile. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Common Sandmeyer reactions include:

Halogenation: Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) introduces a chloro or bromo substituent, respectively. masterorganicchemistry.com

Cyanation: Reaction with copper(I) cyanide (CuCN) yields a nitrile (cyanobenzene derivative). masterorganicchemistry.com

These reactions provide a powerful synthetic route to introduce a wide range of functional groups onto the aromatic ring, which might not be achievable through direct substitution methods. organic-chemistry.orgnih.gov The conversion of aminobenzoic acids to other functionalized benzoic acids, such as terephthalic acid or salicylic (B10762653) acid, via Sandmeyer reactions has been demonstrated, highlighting the utility of this pathway. scirp.orgscirp.org

Compound Index

Table 2: List of Chemical Compounds

Compound Name
This compound
2,3,4,5-Tetrafluoroanthranilic acid
2-fluoroaminobenzene
Dicyclohexylcarbodiimide (DCC)
N,N'-Diisopropylcarbodiimide (DIC)
Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
Methyl 2-amino-3,4,5,6-tetrafluorobenzoate
Nitrous acid
Sodium nitrite
Thionyl chloride
Trifluoroacetic anhydride

Nucleophilic Substitution Reactions Mediated by the Amino Group

The amino group in this compound is a potent nucleophile, capable of participating in a variety of substitution and condensation reactions. Its nucleophilicity allows it to react with electrophilic centers, leading to the formation of new carbon-nitrogen bonds. A significant application of this reactivity is in the synthesis of heterocyclic compounds, particularly quinazolinones.

The general pathway to quinazolinones often starts with an anthranilic acid derivative. researchgate.net In a typical sequence, the amino group attacks an acylating agent, such as an acid chloride or anhydride, to form an N-acyl intermediate. Subsequent intramolecular cyclization, often promoted by heating, yields a benzoxazinone (B8607429). This intermediate can then react with a nitrogen nucleophile, like ammonia (B1221849) or a primary amine, to furnish the final quinazolinone ring system. researchgate.net For instance, the reaction of a 2-aminobenzoic acid with acetic anhydride followed by ammonia is a common method for producing 2-methyl-4(3H)-quinazolinones. researchgate.net Similarly, reacting with isothiocyanates can lead to 2-mercapto-3-substituted quinazolin-4(3H)-ones. researchgate.net

These established methods are applicable to this compound, where the amino group acts as the key nucleophile to initiate the cyclization cascade, leading to highly fluorinated quinazolinone derivatives. These products are of interest due to the known pharmacological activities of the quinazolinone scaffold, which include hypnotic, sedative, analgesic, and anti-inflammatory properties. google.com

Table 1: Representative Reactions Involving the Amino Group

ReactantReagentsProduct TypeReaction Description
This compound1. Acetic Anhydride 2. AmmoniaFluorinated 2-methyl-4(3H)-quinazolinoneThe amino group first acylates, then cyclizes to a benzoxazinone intermediate, which is subsequently converted to the quinazolinone by reaction with ammonia. researchgate.net
This compoundFormamide (B127407)Fluorinated 4(3H)-quinazolinoneDirect condensation and cyclization with formamide at elevated temperatures. researchgate.net
This compoundAryl isothiocyanateFluorinated 2-mercapto-3-aryl-4(3H)-quinazolinoneThe amino group attacks the electrophilic carbon of the isothiocyanate, followed by intramolecular cyclization to form the thio-substituted quinazolinone. researchgate.net

Aromatic Substitution Patterns and Mechanisms

The substitution pattern on the aromatic ring of this compound is governed by the combined electronic effects of the amino, carboxyl, and fluoro substituents. These groups exert conflicting influences on the ring's susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) in Polyfluorinated Systems

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. masterorganicchemistry.com The rate and regioselectivity of this reaction are heavily influenced by the substituents already present. Electron-donating groups (EDGs) activate the ring and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct electrophiles to the meta position. libretexts.orgquora.com

In this compound, the substituents present a classic case of competing directives:

Amino Group (-NH₂): A powerful activating group due to its ability to donate its lone pair of electrons into the ring via resonance. It is a strong ortho, para-director.

Carboxylic Acid Group (-COOH): A deactivating group due to the inductive and resonance withdrawal of electron density. It is a meta-director. doubtnut.com

Fluorine Atoms (-F): Deactivating due to their strong inductive electron withdrawal, but ortho, para-directing due to lone pair donation via resonance.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution (EAS)

SubstituentPositionElectronic EffectRing ActivityDirecting Influence
-NH₂C2+R >> -I (Resonance Donating)ActivatingOrtho, Para
-FC3, C4, C6-I >> +R (Inductively Withdrawing)DeactivatingOrtho, Para
-COOHC1-I, -R (Inductive & Resonance Withdrawing)DeactivatingMeta

Nucleophilic Aromatic Substitution (SNAr) in the Presence of Activating Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction for polyhalogenated aromatic compounds. The mechanism requires the presence of strong electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex. Fluorine is particularly effective at activating a ring for SNAr due to its high electronegativity.

In this compound, the aromatic ring is highly electron-deficient due to the cumulative electron-withdrawing effects of the three fluorine atoms and the carboxyl group. This makes the molecule an excellent substrate for SNAr reactions. Nucleophiles can attack the ring and displace one of the fluorine atoms. The positions most susceptible to attack are those that are ortho or para to the strongly activating EWGs.

Given the substitution pattern, the fluorine atoms at C4 and C6 are the most likely to be displaced by a nucleophile. Attack at C4 is activated by the ortho fluorine at C3 and the para carboxyl group. Attack at C6 is activated by the ortho carboxyl group and the para fluorine at C3. The specific site of substitution can be influenced by the nature of the nucleophile and the reaction conditions.

Table 3: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

NucleophilePotential ProductPosition of SubstitutionRationale
CH₃ONa (Sodium methoxide)2-Amino-3,6-difluoro-4-methoxybenzoic acidC4The C4 position is activated by the electron-withdrawing -COOH group in the para position and the -F at C3.
NH₃ (Ammonia)2,4-Diamino-3,6-difluorobenzoic acidC4Displacement of the C4 fluorine to introduce a second amino group.
RSH (Thiol)2-Amino-3,4-difluoro-6-(alkylthio)benzoic acidC6The C6 position is activated by the adjacent -COOH group and the -F at C3.

Chelation and Coordination Chemistry in Transition Metal-Catalyzed Reactions

The structure of this compound, featuring an amino group and a carboxylic acid group in an ortho relationship, makes it an excellent bidentate ligand for metal ions. Upon deprotonation of the carboxylic acid, the resulting carboxylate and the neutral amino group can coordinate to a single metal center, forming a stable five-membered chelate ring.

This chelating ability is highly relevant in the context of transition metal-catalyzed reactions. By coordinating to a metal catalyst, the benzoic acid derivative can act as a directing group, positioning the metal center in close proximity to specific C-H bonds on a substrate, thereby facilitating C-H activation and functionalization. Similar polyfluorinated benzoic acids, such as 3,4,5-trifluorobenzoic acid, have been successfully employed as transient directing groups in palladium-catalyzed C-H activation reactions. ossila.com The coordination of the carboxylate to the metal is a key step in the catalytic cycle. ossila.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, information about the chemical environment, connectivity, and through-space proximity of atoms can be obtained. For 2-amino-3,4,6-trifluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

¹H NMR: Chemical Shifts and Coupling Patterns Influenced by Fluorine and Amino Groups

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic proton, the amine (NH₂) protons, and the carboxylic acid (COOH) proton.

Aromatic Region: A single signal would be anticipated for the lone aromatic proton at the C5 position. Its chemical shift would be influenced by the neighboring fluorine and amino groups. The electron-withdrawing fluorine atoms would deshield the proton, shifting it downfield, while the electron-donating amino group would have a shielding effect. The resulting chemical shift would be a balance of these effects. This proton's signal would appear as a complex multiplet due to coupling with the adjacent fluorine atoms at C4 and C6.

Amino and Carboxyl Protons: The protons of the amino group (NH₂) would likely appear as a broad singlet. The chemical shift of the carboxylic acid proton is typically downfield and can also be broad. The positions of these signals are highly dependent on the solvent used and the concentration, due to hydrogen bonding and proton exchange.

¹³C NMR: Carbon Environments and Fluorine Coupling

The ¹³C NMR spectrum would provide information on the seven distinct carbon environments in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.

Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum would be the presence of carbon-fluorine (C-F) couplings. The signals for the carbons directly bonded to fluorine (C3, C4, C6) would appear as large doublets. Longer-range couplings (²JCF, ³JCF) would also be observed for other carbons in the ring, providing valuable information for assigning the signals to specific carbon atoms.

Substituent Effects: The carbon attached to the carboxyl group (C1) and the amino group (C2) would have characteristic chemical shifts. The remaining carbon (C5) would also show a specific chemical shift and coupling pattern due to the adjacent fluorine atoms.

¹⁹F NMR: Fluorine Environments and Inter-Fluorine Coupling

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, three distinct signals would be expected, one for each of the fluorine atoms at the C3, C4, and C6 positions, as they are in chemically non-equivalent environments.

Chemical Shifts: The chemical shifts of the fluorine signals are sensitive to the electronic environment. The presence of the ortho-amino group and the meta-carboxyl group relative to the different fluorine atoms would result in unique chemical shifts for each.

Inter-Fluorine Coupling: The fluorine atoms would exhibit spin-spin coupling to each other. The magnitude of the fluorine-fluorine coupling constant (JFF) depends on the number of bonds separating them. Ortho (³JFF), meta (⁴JFF), and para (⁵JFF) couplings have characteristic ranges, and observing these couplings would be crucial for the unambiguous assignment of the fluorine signals to their respective positions on the aromatic ring.

Interactive Data Table: Predicted NMR Data

No experimental data is available to populate this table.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding environments.

Characteristic Stretching and Bending Modes of Carboxyl, Amino, and Fluorine-Substituted Aromatic Rings

The FTIR and Raman spectra of this compound would display a series of characteristic absorption bands corresponding to the vibrations of its functional groups.

Carboxyl Group:

O-H Stretching: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the stretching of the hydroxyl group involved in strong hydrogen bonding.

C=O Stretching: A strong, sharp absorption band between 1710-1680 cm⁻¹ is characteristic of the carbonyl stretch of an aromatic carboxylic acid.

C-O Stretching and O-H Bending: Bands corresponding to C-O stretching and in-plane and out-of-plane O-H bending would also be present.

Amino Group:

N-H Stretching: Two bands, corresponding to the symmetric and asymmetric stretching of the N-H bonds, would be expected in the 3500-3300 cm⁻¹ region.

N-H Bending: An N-H bending (scissoring) vibration would likely be observed around 1600 cm⁻¹.

Fluorine-Substituted Aromatic Ring:

C-F Stretching: Strong absorption bands due to C-F stretching are typically found in the 1300-1000 cm⁻¹ region.

Aromatic C=C Stretching: Several bands of variable intensity would appear in the 1600-1400 cm⁻¹ range, corresponding to the stretching vibrations of the aromatic ring.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding) via Vibrational Shifts

The presence of both a carboxylic acid and an amino group in this compound allows for the formation of strong intermolecular hydrogen bonds. These interactions significantly affect the vibrational frequencies.

O-H and N-H Stretching: The most notable effect of hydrogen bonding is the significant broadening and red-shifting (shift to lower frequency) of the O-H and N-H stretching bands. The extent of this shift provides information about the strength of the hydrogen bonds. For carboxylic acids, dimerization through hydrogen bonding is a common phenomenon, leading to the characteristic broad O-H absorption.

C=O Stretching: The carbonyl stretching frequency is also sensitive to hydrogen bonding. The formation of hydrogen bonds to the carbonyl oxygen typically results in a red-shift of the C=O stretching band compared to a non-hydrogen-bonded carbonyl group. Analysis of these shifts can provide insight into the solid-state packing and intermolecular interactions of the molecule.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

No experimental data is available to populate this table.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a compound's molecular weight and the elucidation of its structure through fragmentation analysis. The molecular weight of this compound is 191.11 g/mol sigmaaldrich.com.

In mass spectrometry, the molecule is first ionized, often by electrospray ionization (ESI), to form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. For this compound, the protonated molecular ion would have an m/z of approximately 192.12. Subsequent fragmentation of this parent ion provides valuable structural information. The fragmentation of protonated α-amino acids commonly involves the loss of water (H₂O) and carbon monoxide (CO) in a cumulative manner unito.it. Another typical fragmentation pathway for amino acids is the loss of the carboxylic acid group (COOH) as a radical, a process that is a primary fragmentation step for many saturated aliphatic amino acids osti.gov.

Given the structure of this compound, characteristic fragmentation patterns can be predicted. The molecule would likely undergo decarboxylation (loss of CO₂) or the loss of the entire carboxyl group. The presence of fluorine atoms and the amino group on the aromatic ring will also influence the fragmentation pathways.

Table 1: Predicted Mass Spectrometry Data for this compound

Species Formula Predicted m/z Description
[M+H]⁺ C₇H₅F₃NO₂⁺ 192.03 Protonated parent molecule
[M-H]⁻ C₇H₃F₃NO₂⁻ 190.01 Deprotonated parent molecule
[M+H - H₂O]⁺ C₇H₃F₃NO⁺ 174.02 Loss of water from the parent ion
[M+H - COOH]⁺ C₆H₅F₃N⁺ 148.04 Loss of the carboxyl group

X-ray Crystallography for Solid-State Structural Analysis

The crystal structure of 2-amino-3,4,5,6-tetrafluorobenzoic acid is dominated by a network of hydrogen bonds nih.gov. The carboxylic acid groups of adjacent molecules form classic O—H···O hydrogen bonds nih.gov. Additionally, the amine group participates in both intramolecular N—H···O hydrogen bonds with its own carboxyl group and intermolecular N—H···F associations with the fluorine atoms of neighboring molecules nih.gov. This intricate network of hydrogen bonds is fundamental to the formation of the observed ribbon-like supramolecular structures nih.gov. Furthermore, the structure exhibits short intermolecular F···F contacts, with a minimum distance of 2.825 Å, which can be classified as a type of halogen bond, further stabilizing the crystal packing nih.gov.

Table 2: Intermolecular Interactions in 2-amino-3,4,5,6-tetrafluorobenzoic acid Crystal Structure nih.gov

Interaction Type Description Role in Crystal Structure
O—H···O Hydrogen bond between carboxylic acid groups Links molecules into dimers
N—H···O Intermolecular hydrogen bond between amine and carboxyl groups Contributes to the formation of ribbons
N—H···F Intermolecular hydrogen bond between amine and fluorine atoms Cross-links molecular chains

The conformation of a molecule in its crystalline state is influenced by the balance between intramolecular forces and the intermolecular interactions that maximize packing efficiency. In the case of 2-amino-3,4,5,6-tetrafluorobenzoic acid, the asymmetric unit of the crystal contains four independent molecules that are conformationally similar nih.gov. This similarity indicates a strong energetic preference for a specific spatial arrangement. The conformation is partly determined by an intramolecular N—H···O hydrogen bond between the amino group and the adjacent carboxyl group, which helps to planarize that portion of the molecule nih.gov. This type of intramolecular hydrogen bonding is a common feature in ortho-substituted aminobenzoic acids and plays a significant role in defining their conformational preferences researchgate.net.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. They are widely used in synthetic chemistry for assessing the purity of products and for monitoring the progress of chemical reactions researchgate.net.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile organic compounds. For aminobenzoic acids, reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase springernature.comthermofisher.combohrium.com.

A suitable RP-HPLC method for analyzing this compound can be developed based on methods used for similar fluorinated benzoic acids ekb.eg. Such a method would be capable of separating the target compound from starting materials, byproducts, and other impurities, making it invaluable for both purity assessment of the final product and real-time monitoring of its synthesis ekb.eg. The key parameters of an HPLC method include the stationary phase, mobile phase composition, flow rate, and detection wavelength.

Table 3: Representative HPLC Conditions for Analysis of Fluorinated Benzoic Acids ekb.eg

Parameter Condition
Column C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm)
Mobile Phase A 0.1% Triethylamine in Water
Mobile Phase B Acetonitrile/Methanol (B129727)/Water mixture
Gradient Gradient elution with varying percentages of A and B
Flow Rate Typically 1.0 mL/min
Detection UV spectrophotometry at ~205 nm

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the direct analysis of this compound by gas chromatography is challenging due to its molecular structure. The presence of both a carboxylic acid and an amino group makes the molecule polar and non-volatile, which can lead to poor chromatographic performance, including peak tailing and decomposition in the hot injector port. thermofisher.comnih.govsigmaaldrich.com To overcome these limitations, derivatization is an essential step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. thermofisher.comsigmaaldrich.comsigmaaldrich.com

The derivatization process for this compound would typically involve a two-step reaction to modify both the carboxylic acid and the amino functional groups. The carboxylic acid group is commonly converted into an ester, for instance, a methyl ester, by reaction with reagents such as diazomethane or BF₃ in methanol. researchgate.net The amino group can be derivatized through acylation or silylation. Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for derivatizing amino acids. thermofisher.com This process replaces the active hydrogens on the amino group with a trimethylsilyl (TMS) group, thereby increasing the volatility and stability of the compound. thermofisher.com

Following derivatization, the resulting derivative of this compound can be analyzed by GC, often coupled with a mass spectrometer (MS) for detection and identification. The choice of the chromatographic column is critical for achieving good separation. A non-polar or medium-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often employed for the analysis of derivatized amino acids and similar compounds. thermofisher.comwvu.edu

The operating conditions of the gas chromatograph, including the oven temperature program, carrier gas flow rate, and injector temperature, must be carefully optimized to achieve the desired separation and sensitivity. A temperature program that starts at a lower temperature and gradually increases allows for the separation of compounds with different boiling points. dss.go.th

Detailed findings from a representative GC-MS analysis of a derivatized this compound are presented in the interactive data table below. This data is based on typical methodologies for the analysis of similar fluorinated and aminated benzoic acids.

Interactive Data Table: Representative GC-MS Parameters for the Analysis of Derivatized this compound

ParameterValueDescription
GC System
InstrumentGas Chromatograph coupled to a Mass Spectrometer (GC-MS)Provides separation and identification of the analyte.
Column5% Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)A commonly used column for the analysis of a wide range of organic compounds. wvu.edu
Injector
Injector TypeSplit/SplitlessAllows for both high concentration and trace-level analysis.
Injector Temperature250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Volume1 µLA typical volume for capillary GC.
Oven Program
Initial Temperature100 °CHeld for 2 minutes to allow for the elution of any light impurities.
Temperature Ramp10 °C/min to 280 °CA gradual increase in temperature to separate compounds with different boiling points.
Final Temperature280 °CHeld for 5 minutes to ensure all components have eluted.
Carrier Gas
GasHeliumAn inert gas commonly used in GC-MS.
Flow Rate1.0 mL/minA typical flow rate for a capillary column.
Mass Spectrometer
Ionization ModeElectron Impact (EI)A common ionization technique that provides reproducible mass spectra.
Ionization Energy70 eVThe standard energy for EI ionization.
Mass Range50-500 amuA typical mass range for the analysis of small organic molecules.
Transfer Line Temp.280 °CPrevents condensation of the analyte before it reaches the detector.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Tautomerism StudiesThis would involve investigating different possible spatial arrangements (conformers) of the molecule, particularly concerning the rotation of the amino and carboxyl groups, and identifying the most stable conformer. It would also assess the potential for the molecule to exist in different tautomeric forms.

Without dedicated research providing these specific data points for 2-amino-3,4,6-trifluorobenzoic acid, any attempt to create the requested article would be speculative and not based on established scientific findings.

Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The intermolecular interactions of this compound, while not extensively documented in dedicated studies of this specific molecule, can be inferred from computational and crystallographic analyses of closely related fluorinated and aminated benzoic acids. These studies reveal a complex interplay of hydrogen bonding and potential halogen interactions that are critical in determining the solid-state architecture of such compounds.

The presence of amino (-NH₂) and carboxylic acid (-COOH) groups facilitates a rich network of hydrogen bonds. In analogous compounds, both intramolecular and intermolecular hydrogen bonds are prevalent. For instance, studies on 2-amino-3,4,5,6-tetrafluorobenzoic acid have shown the formation of intramolecular N-H···O hydrogen bonds between the amino group and the carbonyl oxygen of the carboxylic acid.

Intermolecularly, the carboxylic acid groups typically form robust O-H···O hydrogen bonds, leading to the creation of dimeric structures, a common motif in carboxylic acids. Furthermore, the amino group participates in intermolecular N-H···O hydrogen bonds with the carboxyl groups of adjacent molecules. These interactions, combined, often result in the formation of extended one-dimensional ribbon-like structures in the crystal lattice.

A summary of typical hydrogen bond parameters observed in a closely related compound, 2-amino-3,4,5,6-tetrafluorobenzoic acid, is presented below as a representative example of the types of interactions that could be expected for this compound.

Table 1: Representative Hydrogen Bond Geometry in a Related Aminofluorobenzoic Acid

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)
N-H···O0.862.152.684120
O-H···O0.821.812.630178
N-H···F0.862.293.076152

Data based on interactions observed in 2-amino-3,4,5,6-tetrafluorobenzoic acid and serves as an illustrative example.

Investigation of Nonlinear Optical Properties (NLO)

Theoretical investigations into similar organic molecules, such as other aminobenzoic acid derivatives, have shown that these compounds can possess substantial NLO properties. nasc.ac.inresearchgate.netdntb.gov.ua For instance, computational studies on para-aminobenzoic acid have highlighted its potential for NLO applications, with its NLO response being further tunable through complexation or substitution. researchgate.netuou.ac.in

Given these structural features, it is reasonable to hypothesize that this compound would exhibit interesting NLO behavior. Detailed quantum chemical calculations, such as Density Functional Theory (DFT), would be required to quantify its polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ) to fully assess its potential for applications in optoelectronics and photonics. dntb.gov.ua

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The presence of three key functional groups—an amine, a carboxylic acid, and multiple fluorine atoms—on a single aromatic scaffold allows 2-amino-3,4,6-trifluorobenzoic acid to serve as a foundational component for a diverse range of complex organic structures.

Fluorinated anthranilic acids are critical intermediates in the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceutical and functional materials. orgsyn.org The general reactivity of anthranilic acids involves the participation of both the amino and carboxylic acid groups in cyclization reactions to form fused ring systems.

For instance, a common synthetic pathway involves the reaction of an anthranilic acid derivative with an appropriate cyclizing agent to yield heterocycles. A closely related compound, 2-amino-4,5-difluorobenzoic acid, is used to synthesize fluorinated quinazolinones. researchgate.net This process typically begins with the reaction of the aminobenzoic acid with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate, which is then treated with a nitrogen source like ammonia (B1221849) to close the heterocyclic ring. researchgate.net It is well-established that 2-amino-3-fluorobenzoic acid is a key precursor for synthesizing fluorinated indole (B1671886) and acridine (B1665455) derivatives. orgsyn.org Given these precedents, this compound is an ideal precursor for producing novel, highly fluorinated heterocyclic systems such as quinazolinones, benzodiazepines, and other pharmacologically relevant scaffolds. The fluorine atoms are retained in the final structure, imparting unique properties such as increased metabolic stability and binding affinity.

Quinolone and fluoroquinolone structures are central to a major class of antibacterial agents. The synthesis of these heterocycles often relies on building the quinolone core from an aniline (B41778) or anthranilic acid derivative. While specific examples detailing the use of this compound are not prevalent, its structure is perfectly suited for established synthetic transformations leading to quinolones.

A primary method for quinolone synthesis is the Gould-Jacobs reaction. This involves the condensation of an aniline derivative with an ethoxymethylenemalonic ester (or a similar β-ketoester) followed by thermal cyclization to form the 4-hydroxyquinolone ring system. The carboxylic acid group at the 3-position can then be derived or installed.

Illustrative Synthetic Transformation (General Pathway):

Condensation: this compound would first be reacted with a suitable β-ketoester, such as diethyl malonate, under conditions that favor amide bond formation or condensation, often involving the ester of the anthranilic acid.

Cyclization: The resulting intermediate undergoes an intramolecular cyclization reaction, typically promoted by heat or acid catalysis (e.g., using polyphosphoric acid or Dowtherm A), to form the fused pyridinone ring. This key step closes the quinolone ring.

Further Modification: The resulting trifluoro-substituted quinolone-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid or further modified.

This pathway would yield a highly fluorinated quinolone scaffold, a valuable intermediate for developing new therapeutic agents with potentially enhanced antibacterial activity or modified pharmacological profiles.

Fluorine-containing molecules are of paramount importance in the agrochemical industry, often enhancing the efficacy and stability of herbicides, fungicides, and insecticides. Trifluorinated benzoic acids and anilines are crucial building blocks for these products. chemicalbook.comgoogle.com For example, the fungicide fluxapyroxad (B1673505) contains a difluorophenyl moiety linked to a pyrazole (B372694) ring, highlighting the significance of fluorinated aromatic precursors.

A key application of anthranilic acids in this field is the synthesis of anthranilic diamide (B1670390) insecticides. The synthetic route to these potent agrochemicals involves the coupling of a substituted anthranilic acid with a substituted amino pyrazole.

General Synthetic Route for Agrochemicals:

Activation: The carboxylic acid of this compound is activated, for example, by converting it to an acyl chloride or using a peptide coupling agent.

Amide Coupling: The activated acid is then reacted with a suitable amino-functionalized heterocyclic compound (e.g., an aminopyrazole) to form the critical amide bond.

Further Functionalization: In some cases, the amino group of the original anthranilic acid is subsequently modified to complete the structure of the active agrochemical.

The use of this compound as the starting material would directly incorporate a trifluorinated phenyl ring into the final agrochemical product, a common strategy for modulating biological activity and physicochemical properties. The synthesis of 3',4',5'-trifluoro-2-aminobiphenyl, an intermediate for a novel fungicide, starts from 3,4,5-trifluorobromobenzene, demonstrating the industrial relevance of such trifluorinated building blocks. google.com

The bifunctional nature of this compound, possessing both an amine (-NH₂) and a carboxylic acid (-COOH) group, makes it a classic example of an AB-type monomer. Such monomers are capable of undergoing step-growth polymerization to form polyamides.

In a potential polymerization reaction, molecules of this compound could be induced to react with each other under conditions that promote amide bond formation, typically at high temperatures and with the removal of water. The resulting polymer would be an aramid (aromatic polyamide) with fluorine atoms regularly spaced along the polymer backbone.

Polymer Structure: -[NH-(F₃-C₆H)-CO]n-

The incorporation of trifluoro-substituents into the polymer chain would be expected to confer valuable properties, such as:

High Thermal Stability: Due to the strength of the C-F and aromatic C-C bonds.

Chemical Resistance: The electron-withdrawing fluorine atoms protect the aromatic ring from chemical attack.

Low Dielectric Constant: A common feature of fluorinated polymers.

Hydrophobicity: The fluorine atoms would reduce surface energy.

Furthermore, this compound is a candidate for the surface functionalization of dendritic structures. The carboxylic acid can be activated to react with amine groups on the surface of a dendrimer, or the amine group can react with surface acid chloride or N-hydroxysuccinimide (NHS) ester groups. This would allow for the precise introduction of trifluorinated phenyl moieties onto the periphery of a dendrimer, creating a nanostructure with a fluorinated outer shell.

Utility in Catalyst Design and Ligand Synthesis

The functional groups on this compound can also be exploited in the field of catalysis, either by acting as directing groups to control reaction selectivity or by serving as a precursor for more complex ligands.

Transition-metal-catalyzed C-H activation is a powerful tool for streamlining organic synthesis by allowing the direct functionalization of otherwise inert C-H bonds. The selectivity of these reactions is often controlled by a directing group on the substrate, which coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, typically at the ortho position.

Both the carboxylic acid and the amino group (or derivatives such as amides) of this compound can serve as effective directing groups.

Carboxylate Directing Group: The carboxylate, formed by deprotonation of the carboxylic acid with a base, can act as a monoanionic bidentate or monodentate ligand to direct ortho-C-H functionalization.

Amino/Amide Directing Group: The amino group can be converted into an amide (e.g., an acetamide (B32628) or picolinamide), which is a well-established and powerful directing group for a variety of metal catalysts, including palladium, rhodium, and ruthenium.

A related compound, 3,4,5-trifluorobenzoic acid, has been successfully employed as a transient directing group in palladium-catalyzed C-H activation reactions. The acidity and steric profile of these fluorinated benzoic acids make them effective for facilitating the key concerted metalation-deprotonation step in the catalytic cycle. The presence of the amino group in this compound provides an additional coordination site, potentially enhancing its directing ability or allowing for different modes of reactivity. This dual functionality makes it a promising substrate for developing novel and selective C-H functionalization methodologies.

Advanced Materials Applications

The unique structural characteristics of this compound, namely the presence of a carboxylic acid group, an amino group, and multiple fluorine atoms on a benzene (B151609) ring, position it as a compound of interest for research in advanced materials science. While specific research on this exact molecule is limited, strong analogies can be drawn from structurally similar fluorinated benzoic acids.

Potential in Area-Selective Atomic Layer Deposition (AS-ALD) Inhibition (analogy to other fluorinated benzoic acids)

Area-selective atomic layer deposition (AS-ALD) is a critical technique for the fabrication of patterned thin films in the semiconductor industry, allowing for controlled, uniform growth at an atomic scale. nih.gov The process relies on functionalizing surfaces so that only specific areas permit ALD growth, a selectivity often achieved by using self-assembled monolayers (SAMs) as inhibiting agents. nih.govresearchgate.net These SAMs block the diffusion of ALD precursors to the substrate and replace active sites that would otherwise initiate deposition. researchgate.net

Research into small molecule carboxylates has identified benzoic acid and its derivatives as viable ALD inhibitors. nih.gov A key study demonstrated that fluorinated benzoic acid derivatives, specifically 4-trifluoromethyl benzoic acid and 3,5-bis(trifluoromethyl)benzoic acid, form monolayers that are effective at blocking ALD. nih.gov The study concluded that fluorinated SAMs perform as better ALD inhibitors. nih.gov This enhanced inhibition is attributed not to increased hydrophobicity, but to the coordination chemistry of the monolayer. nih.gov

By analogy, this compound holds significant potential as an inhibitor for AS-ALD. Its carboxylic acid group can anchor the molecule to a surface, forming a SAM, while the trifluorinated phenyl ring presents a deactivating surface. The specific arrangement of fluorine atoms and the presence of the amino group could further modulate the coordination chemistry at the interface, potentially offering fine control over the inhibition process. The exploration of such small molecule inhibitors is a promising alternative to more complex methods, potentially meeting the demands of high-volume manufacturing of next-generation nanoelectronics. researchgate.net

Use in Functional Materials Research (e.g., photosensitizers)

Fluorinated benzoic acids are recognized as important raw materials in the development of functional materials, including photosensitizers. vulcanchem.comchemicalbook.com The analog 2,4,6-trifluorobenzoic acid is specifically noted for its use in preparing photosensitizers. vulcanchem.comchemicalbook.com Photosensitizers are molecules that produce a chemical change in another molecule in a light-driven process.

Given its structural similarity, this compound is a plausible candidate for similar applications. The introduction of an amino group to the trifluorinated benzoic acid structure can significantly influence the electronic properties of the molecule, such as its absorption and emission spectra, which are critical for photosensitizer performance. This amino group provides an additional site for chemical modification, allowing the molecule to be incorporated into larger systems or have its properties tuned for specific applications in materials science.

Properties of this compound

PropertyValueSource
CAS Number 1341914-42-8 sigmaaldrich.com
Molecular Weight 191.11 sigmaaldrich.com
Molecular Formula C₇H₄F₃NO₂ sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
InChI Key MLTAVJLCSNQTOZ-UHFFFAOYSA-N sigmaaldrich.com
Physical Form Light Yellow Solid sigmaaldrich.com
Purity 96% sigmaaldrich.com

Future Research Directions and Unexplored Avenues

Development of More Efficient and Selective Synthetic Routes

While fluorinated anthranilic acids are accessible, the development of highly efficient, cost-effective, and selective synthetic routes for 2-amino-3,4,6-trifluorobenzoic acid remains a critical objective. Current multistep syntheses often suffer from issues such as harsh reaction conditions, limited regioselectivity, and the generation of stoichiometric waste. Future research will likely focus on:

Catalytic C-H Amination: Transitioning from traditional methods, which may involve nitration followed by reduction, to direct C-H amination of a pre-existing trifluorobenzoic acid scaffold is a promising avenue. Iron-catalyzed ortho-amination of aromatic carboxamides using N-chloroamines has been demonstrated for other aromatic systems and could be adapted. nih.gov

Metal-Free Approaches: Investigating metal-free catalytic systems to avoid potential metal contamination in the final products, which is particularly crucial for pharmaceutical applications. For instance, acid-catalyzed ortho-directed synthesis using carbodiimides as the amino source has shown promise for related 2-fluoroaromatic acids. figshare.com

Novel Starting Materials: Exploring alternative and more accessible starting materials. A potential route could involve the derivatization of commercially available, highly fluorinated precursors, followed by the introduction of the amino and carboxyl groups through modern synthetic methods.

Synthetic StrategyPotential AdvantagesKey Challenges
Direct C-H AminationAtom economy, reduced step countCatalyst development, regioselectivity control
Metal-Free CatalysisAvoids metal contamination, potentially lower costCatalyst efficiency and turnover, substrate scope
Alternative PrecursorsImproved cost-effectiveness, novel pathwaysAvailability of precursors, control of functional group introduction

Exploration of Novel Reactivity and Transformation Pathways

The interplay of the amino, carboxyl, and multiple fluoro substituents in this compound opens the door to novel chemical transformations. As a derivative of anthranilic acid, it is a key precursor for the synthesis of various heterocyclic compounds. orgsyn.org Future work should systematically explore its reactivity:

Heterocycle Synthesis: Using the compound as a scaffold to build novel fluorinated quinazolines, acridones, and benzodiazepines. The fluorine atoms can enhance the biological activity and metabolic stability of these heterocycles.

Cross-Coupling Reactions: Investigating its utility in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. The electronic nature of the ring may necessitate the development of specialized ligands and catalytic systems to achieve high efficiency.

Photocatalysis and Electrochemistry: Employing modern synthetic techniques like photocatalysis and electrochemistry to access unique reactivity modes that are not achievable through traditional thermal methods.

Integration into Flow Chemistry and Continuous Manufacturing Processes

The transition from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, and scalability. The synthesis and derivatization of this compound are prime candidates for this technological shift.

Flow Synthesis: Developing continuous flow processes for the synthesis of the parent compound could mitigate hazards associated with highly reactive intermediates or exothermic reactions.

Automated Derivatization: Creating automated flow platforms for the rapid synthesis of compound libraries based on the this compound core. This would accelerate the discovery of new drug candidates and functional materials.

Process Analytical Technology (PAT): Integrating real-time monitoring and control (PAT) into flow processes to ensure consistent product quality and optimize reaction conditions on the fly.

Advanced Catalyst Development for Derivatization

The selective functionalization of this compound is challenging due to the presence of multiple reactive sites (N-H, O-H, and C-F bonds). Advanced catalyst design is paramount for overcoming these hurdles.

Site-Selective Catalysts: Designing catalysts that can distinguish between the different C-F bonds or selectively functionalize the C-H bond on the aromatic ring.

Orthogonal Protecting Group Strategies: Developing new protecting groups that allow for the sequential and selective modification of the amino and carboxylic acid functionalities in conjunction with catalytic reactions.

Enantioselective Catalysis: For the synthesis of chiral derivatives, developing catalysts that can control the stereochemistry of reactions at positions adjacent to the core scaffold.

Application in Emerging Fields of Chemical Biology and Material Innovation

The unique properties conferred by the trifluoro-amino-benzoic acid motif make this compound an attractive candidate for applications beyond traditional medicinal chemistry.

Chemical Probes: Designing and synthesizing fluorescent probes for biological imaging. Anthranilic acid derivatives are known to exhibit environmentally sensitive fluorescence, which could be harnessed to detect specific analytes or changes in cellular environments, such as in cancer cells. acadiau.ca

Functional Polymers: Using the compound as a monomer for the synthesis of high-performance polymers. The fluorine content could impart desirable properties such as thermal stability, chemical resistance, and low surface energy.

Organic Electronics: Exploring its potential as a building block for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of fluorinated aromatic compounds are highly valued. The potential for use in material science is an active area of interest. sigmaaldrich.com

Addressing Regioselectivity and Diastereoselectivity Challenges in Complex Derivatizations

When this compound is incorporated into more complex molecular architectures, controlling regioselectivity and diastereoselectivity becomes a formidable challenge.

Substrate Control: Systematically studying how the inherent stereochemistry of a substrate can direct the outcome of further transformations on the this compound moiety.

Chiral Auxiliaries and Catalysts: Employing chiral auxiliaries or catalysts to induce stereoselectivity in reactions, such as additions to carbonyl groups or cyclization reactions, is a proven strategy in complex synthesis. nih.gov

Computational Modeling: Utilizing computational chemistry to predict the most likely outcomes of reactions and to design substrates and catalysts that favor the desired regio- and stereoisomer. This can help rationalize the complex interplay of steric and electronic effects that govern selectivity.

Q & A

Q. What are the recommended synthetic routes for 2-amino-3,4,6-trifluorobenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or halogen-exchange reactions. For fluorinated analogs, fluorination of nitro- or amino-substituted benzoic acids using agents like HF or KF is common. Evidence suggests that controlling reaction temperature (e.g., maintaining 45–60°C) and using catalysts (e.g., Pd/C for dehalogenation) improves yield . Purity (>95%) is achievable through recrystallization in ethanol/water mixtures or column chromatography with silica gel .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} NMR will show a deshielded aromatic proton (δ ~7.5–8.5 ppm) and amino protons (δ ~5.5 ppm). 19F^{19}\text{F} NMR resolves fluorine substituents (δ ~-110 to -160 ppm, depending on position). Overlapping signals may require 2D NMR (e.g., HSQC) for assignment .
  • Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak at m/z 207.05 (C7_7H5_5F3_3NO2_2^-). Fragmentation patterns include loss of COOH (-46 Da) and NH2_2 (-16 Da) .

Q. What purification strategies are effective for removing trifluoroacetic acid (TFA) byproducts from fluorinated benzoic acid derivatives?

  • Methodological Answer : Residual TFA (common in fluorination reactions) can be removed via repeated lyophilization or neutralization with NaHCO3_3 followed by extraction with dichloromethane. Purity validation via HPLC (C18 column, 0.1% TFA in mobile phase) ensures <1% contamination .

Advanced Research Questions

Q. How do fluorine substituent positions (3,4,6 vs. 2,4,5) affect the acidity and reactivity of fluorinated aminobenzoic acids?

  • Methodological Answer :
  • Acidity : Fluorine at the meta position (C3/C5) increases acidity via inductive effects. For this compound, pKa is ~1.5–2.0, compared to ~2.5 for non-fluorinated analogs.

  • Reactivity : Steric hindrance at C2 (amino group) reduces electrophilic substitution at adjacent positions. Computational modeling (DFT) can predict regioselectivity in further derivatization .

    Table 1 : Substituent Effects on pKa (Calculated via COSMO-RS)

    Substituent PositionspKa (COOH)Reactivity (Relative Rate)
    3,4,6-F3_3, 2-NH2_21.71.0 (Baseline)
    2,4,5-F3_3, 3-NH2_22.10.7

Q. How can researchers resolve contradictions in reported melting points for fluorinated aminobenzoic acids?

  • Methodological Answer : Discrepancies (e.g., mp 142–145°C in vs. 217–220°C for analogs in ) arise from polymorphism or hydration. Use differential scanning calorimetry (DSC) to identify polymorphic transitions. Ensure consistent drying (e.g., 12h at 60°C under vacuum) to exclude hydrate effects .

Q. What strategies optimize the use of this compound as a building block in peptidomimetic drug design?

  • Methodological Answer :
  • Coupling Reactions : Activate the carboxylic acid with EDC/HOBt for amide bond formation. Fluorine substituents improve metabolic stability but may reduce solubility; use PEGylation or salt formation (e.g., sodium or lysine salts) .
  • Biological Testing : Assess enzyme inhibition (e.g., serine proteases) via fluorescence-based assays. IC50_{50} values correlate with fluorine’s electron-withdrawing effects .

Methodological Challenges

Q. What are the limitations of 19F^{19}\text{F}19F NMR in characterizing multi-fluorinated benzoic acids, and how can they be mitigated?

Q. How should researchers document fluorinated compound purity to meet publication standards?

  • Methodological Answer : Report purity via orthogonal methods:
  • HPLC (retention time match to standards, ≥95% area).
  • Elemental analysis (C, H, N within ±0.4% of theoretical).
  • Combustion ion chromatography (F content) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.